molecular formula C14H16O4 B1614139 cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-08-4

cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1614139
CAS RN: 733740-08-4
M. Wt: 248.27 g/mol
InChI Key: SRFOISVYVQZJQU-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-08-4 and a molecular weight of 248.28 . The compound is not chirally pure, meaning it contains a mixture of enantiomers . It appears as a light yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,2S)-2-(4-methoxybenzoyl)cyclopentanecarboxylic acid . The InChI code is 1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.28 . It appears as a light yellow solid . For more detailed physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the manufacturer.

Scientific Research Applications

Chiral Compound Synthesis

cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound, meaning it contains a mixture of enantiomers . This characteristic makes it valuable for synthesizing other chiral molecules, which are crucial in the development of pharmaceuticals where the chirality can significantly affect the drug’s efficacy and safety.

Stereochemical Studies

The compound’s cis configuration allows researchers to study stereochemical properties and their effects on molecular interactions. Understanding the stereochemistry is essential for drug design and predicting the behavior of molecules in biological systems .

Material Science

In material science, this compound can be used to create polymers with specific optical properties due to its chiral nature. These materials can be applied in advanced optics technologies, including liquid crystal displays and polarization filters .

Analytical Chemistry

cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid: can serve as a standard or reference compound in chromatographic analysis to separate and identify chiral molecules, which is particularly useful in quality control processes in the pharmaceutical industry .

Catalyst Development

The compound’s unique structure can be utilized in the development of new catalysts for chemical reactions. Catalysts derived from such chiral compounds can improve the efficiency and selectivity of chemical processes, which is beneficial for green chemistry initiatives .

Environmental Chemistry

Researchers can use this compound to study degradation processes of similar structures in the environment. This research can help in understanding the environmental impact of various chemicals and in developing biodegradable alternatives .

Organic Synthesis

As an organic building block, this compound can be used to construct complex organic molecules. Its cyclopentane core and carboxylic acid functionality make it a versatile precursor for synthesizing a wide range of organic compounds .

Life Sciences

In life sciences, the compound can be used in biochemical assays to investigate enzyme-substrate interactions, especially those involving stereospecific enzymes that are sensitive to the chirality of their substrates .

properties

IUPAC Name

(1R,2S)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOISVYVQZJQU-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641309
Record name (1R,2S)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-08-4
Record name (1R,2S)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.